molecular formula C16H12Br2N4O4 B603327 (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide CAS No. 65064-37-1

(N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide

Cat. No.: B603327
CAS No.: 65064-37-1
M. Wt: 484.1g/mol
InChI Key: VUWUDDDMCPPLQH-OKXCLTPOSA-N
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Description

(N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a hydrazide functional group and is characterized by the presence of bromine and hydroxyl groups on its benzylidene moieties. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide typically involves the condensation reaction between oxalohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve oxalohydrazide in ethanol.
  • Add 5-bromo-2-hydroxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic and electronic properties.

Biology

The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further biological studies.

Medicine

Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of (N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide varies depending on its application. In biological systems, it is believed to interact with cellular proteins and enzymes, disrupting normal cellular functions. For example, as an antimicrobial agent, it may inhibit enzyme activity essential for microbial survival. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (N’1E,N’2E)-N’1,N’2-bis(salicylidene)oxalohydrazide: Similar structure but lacks bromine atoms.

    (N’1E,N’2E)-N’1,N’2-bis(4-chloro-2-hydroxybenzylidene)oxalohydrazide: Contains chlorine instead of bromine.

    (N’1E,N’2E)-N’1,N’2-bis(3,5-dibromo-2-hydroxybenzylidene)oxalohydrazide: Contains additional bromine atoms.

Uniqueness

The presence of bromine atoms in (N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity in coordination complexes, and biological activity.

Properties

IUPAC Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O4/c17-11-1-3-13(23)9(5-11)7-19-21-15(25)16(26)22-20-8-10-6-12(18)2-4-14(10)24/h1-8,23-24H,(H,21,25)(H,22,26)/b19-7+,20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUDDDMCPPLQH-OKXCLTPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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